molecular formula C7H6FNO2 B1295086 5-Fluoro-2-nitrotoluene CAS No. 446-33-3

5-Fluoro-2-nitrotoluene

Cat. No. B1295086
CAS RN: 446-33-3
M. Wt: 155.13 g/mol
InChI Key: JHFOWEGCZWLHNW-UHFFFAOYSA-N
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Description

5-Fluoro-2-nitrotoluene is a chemical compound that is part of the fluoronitroalkanes family. It is characterized by the presence of a fluorine atom and a nitro group attached to a toluene ring. The specific placement of the fluorine atom at the 5th position and the nitro group at the 2nd position on the toluene ring defines its unique chemical behavior and properties.

Synthesis Analysis

The synthesis of fluorine-containing nitro compounds, such as 5-Fluoro-2-nitrotoluene, involves multiple steps. Starting with 1-iodo-1H,1H,2H-perfluoroalkanes, the iodide is displaced with sodium nitrite to form 1-nitro-1H,1H,2H,2H-perfluoroalkanes. These intermediates are then oxidatively nitrated with tetranitromethane to yield the desired fluoronitro alkanes. Further reactions with formaldehyde can produce dinitroalcohols, and Michael addition with methyl acrylate can lead to the formation of adducts .

Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-nitrotoluene has been studied using density functional theory (DFT) and vibrational spectroscopy. The optimized geometry of the molecule is obtained using the B3LYP/6-31G(*) basis set. The vibrational frequencies are calculated and compared with experimental data from FTIR and FT-Raman spectra. The theoretical wave numbers show a very good agreement with the experimental ones, confirming the accuracy of the quantum chemical calculations. The complete vibrational assignments are based on the total energy distribution (TED) of the vibrational modes, calculated with the scaled quantum mechanical (SQM) method .

Chemical Reactions Analysis

Although the provided data does not detail specific chemical reactions involving 5-Fluoro-2-nitrotoluene, the general reactivity of such compounds can be inferred. The presence of both a nitro group and a fluorine atom suggests that it can undergo various substitution reactions, where these groups can either activate or deactivate the ring towards electrophilic aromatic substitution. The fluorine atom can also be a site for nucleophilic attack due to its electron-withdrawing nature, potentially leading to further functionalization of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-2-nitrotoluene can be deduced from its molecular structure and the presence of its functional groups. The fluorine atom contributes to the molecule's polarity, which can affect its solubility and reactivity. The nitro group is known to be a strong electron-withdrawing group, which can influence the acidity of the compound and its behavior in chemical reactions. The vibrational spectroscopy studies provide insights into the bond strengths and the stability of the molecule. Additionally, the NMR chemical shifts for carbon and hydrogen have been compared with experimental values, which are important for understanding the electronic environment of the molecule .

Scientific Research Applications

Solid Acid Catalysts for Fluorotoluene Nitration

5-Fluoro-2-nitrotoluene is used in the liquid phase nitration of fluorotoluenes, utilizing solid acid catalysts under mild conditions. This process offers a highly regioselective, clean, and environmentally friendly alternative to conventional methods, with simpler workup procedures (Maurya et al., 2003).

Vibrational Spectroscopic Studies

The vibrational spectra of 5-Fluoro-2-nitrotoluene have been examined using Fourier-transform infrared (FTIR) and Raman spectroscopy. This research provides valuable insights into the molecular structure and properties of the compound (Krishnakumar et al., 2013).

Regioselective Nitration with Zeolite Catalysts

Studies on 2-Fluorotoluene nitration, a process to synthesize 5-Fluoro-2-nitrotoluene, have shown effective results using zeolite catalysts. This method presents a regioselective and environmentally friendly approach, achieving high conversion rates and selectivity with the potential for repeated catalyst use without significant loss in performance (Yan-kun, 2011).

Applications in Nuclear Medicine Imaging

5-Fluoro-2-nitrotoluene derivatives have applications in nuclear medicine, specifically in the preparation of radiotracers like [(18)F]FPEB used in PET imaging for studying metabotropic glutamate subtype 5 receptors. This is significant in clinical research for various neurological disorders (Lim et al., 2014).

Safety And Hazards

5-Fluoro-2-nitrotoluene may cause skin and eye irritation and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-fluoro-2-methyl-1-nitrobenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6FNO2/c1-5-4-6(8)2-3-7(5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFOWEGCZWLHNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80196238
Record name 5-Fluoro-2-nitrotoluene
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Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

5-Fluoro-2-nitrotoluene

CAS RN

446-33-3
Record name 4-Fluoro-2-methyl-1-nitrobenzene
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Record name 5-Fluoro-2-nitrotoluene
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Record name 5-Fluoro-2-nitrotoluene
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Synthesis routes and methods I

Procedure details

3-Fluorotoluene (1 mole) in concentrated sulfuric acid (200 ml.) is stirred at 0° C. while a cold solution of potassium nitrate (1.5 mole) in concentrated sulfuric acid (750 ml.) is added slowly during 3 hours, the temperature being kept below 5° C. with an ice-ethanol bath After the addition is complete, the ice-bath is removed and stirring is continued for 3 hours at room temperature. Water (400 ml.) is added, and the organic layer is separated, dried (MgSO4) and filtered. The oil is separated by vapor-phase chromatograph on a 200×1 cm. silicone oil column (DC 200 20%) on Chromosorb R (60/80) at 191° C. and a helium flow rate of 86 ml./min. The desired pure nitro-isomer is collected.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1.5 mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 200 g of 3-fluorotoluene and 670 ml of concentrated nitric acid was heated at 50°-55° for 8 hours; after standing overnight, the reaction mixture was poured into 1200 ml of ice-water. The organic layer was separated, and the aqueous layer was extracted three times with ether; the organic fraction and the ethereal extracts were combined, washed once with water and saturated sodium chloride solution. The combined organic fraction was dried over magnesium sulfate, filtered, and evaporated under reduced pressure to give a yellow oil. This crude product was distilled using a 30-cm vacuum-jacketed column filled with glass helices to yield 192.7 g of 5-fluoro-2-nitrotoluene, bp 74.5°-77°/4 mm.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
670 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
1200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
RK Rao, NS Sundar - Spectrochimica Acta Part A: Molecular Spectroscopy, 1993 - Elsevier
The mid-and far-IR absorption spectra of four substituted toluenes, namely 2-fluoro-5-nitro-, 2-fluoro-4-nitro-, 4-fluoro-2-nitro-and 5-fluoro-2-nitrotoluene were recorded. Vibrational …
Number of citations: 18 www.sciencedirect.com
Z Gao, WJ Hurst, E Guillot, R Nagorny… - Bioorganic & medicinal …, 2013 - Elsevier
… These four intermediates were individually treated with HCl in dioxane to release the free amines 5a–5d, which were condensed with 5-fluoro-2-nitrotoluene to yield the four optically …
Number of citations: 6 www.sciencedirect.com
ET McBee, T Hodgins, EP Wesseler - The Journal of Organic …, 1971 - ACS Publications
… obtained by side-chain chlorination of 5-fluoro-2-nitrotoluene; incidentally, a coproduct of this reaction was the corresponding benzotrichloride, a compound whose nmr shifts differed …
Number of citations: 20 pubs.acs.org
AA Wilson, RF Dannals, HT Ravert… - Journal of medicinal …, 1991 - ACS Publications
… the removal of trace amounts of 5-fluoro-2nitrotoluene, which would result in a decrease in the specific activity of [18F]-8) and recrystallized from acetonitrile/dichloromethane to give a …
Number of citations: 61 pubs.acs.org
DA Davis, GW Gribble - Heterocycles, 2018 - researchgate.net
… Thus, 5-fluoro-2-nitrotoluene (4),10 prepared from 3-fluorotoluene and fuming nitric acid, was condensed with N,N-dimethylformamide dimethyl acetal to give enamine 5 in 54% yield. …
Number of citations: 1 www.researchgate.net
GA Olah, HC Lin - Journal of the American Chemical Society, 1974 - ACS Publications
The competitive rates and isomer distributions of the BF3 catalyzed nitration of benzene, alkyl-, halo-, and substituted polymethylbenzenes with methyl nitrate in nitromethane solution …
Number of citations: 54 pubs.acs.org
H II - Acta Chem. Scand, 1955 - actachemscand.org
… First 3-fluoro-4-nitrotoluene, 5-fluoro-2-nitrotoluene and 3-fluoro-2-nitrotoluene were produced by nitration of 3-fluorotoluene, the procedure given by Schiemann º being followed. The …
Number of citations: 0 www.actachemscand.org
MC Van Zandt, ML Jones, DE Gunn… - Journal of medicinal …, 2005 - ACS Publications
… A solution of 5-fluoro-2-nitrotoluene (5.11 g, 32.9 mmol), morpholine (4.31 mL, 49.4 mmol), and K 2 CO 3 (6.83 g, 49.4 mmol) in anhydrous DMSO (80 mL) was heated to 80 C for 24 h. …
Number of citations: 241 pubs.acs.org
HE Bertorello, RA Rossi… - The Journal of Organic …, 1971 - ACS Publications
… obtained by side-chain chlorination of 5-fluoro-2-nitrotoluene; incidentally, a coproduct of this reaction was the corresponding benzotrichloride, a compound whose nmr shifts differed …
Number of citations: 8 pubs.acs.org
A Tsotinis, J Gourgourinis, A Eleutheriades… - Medicinal …, 2007 - ingentaconnect.com
… Thus, commercially available 5-fluoro-2-nitrotoluene (7) was treated with hot dimethylformamide dimethyl acetal (DMFDMA) in DMF to give the corresponding enamine 8 [29]. Catalytic …
Number of citations: 7 www.ingentaconnect.com

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